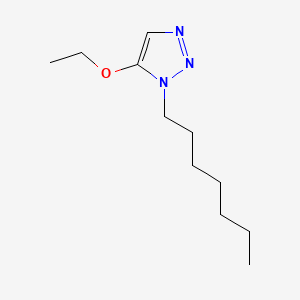
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxido-1,3-thiazol-3-ium-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile with a thioamide in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like iodine or bromine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles, aminothiazoles, and thiolated thiazoles.
科学的研究の応用
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 3-Oxido-1,3-thiazol-3-ium-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to effects such as antimicrobial activity or inhibition of cancer cell proliferation.
類似化合物との比較
Similar Compounds
Thiazole: A parent compound with similar structural features but different functional groups.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties and applications.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.
Uniqueness
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
125264-26-8 |
|---|---|
分子式 |
C4H2N2OS |
分子量 |
126.133 |
IUPAC名 |
3-oxido-1,3-thiazol-3-ium-2-carbonitrile |
InChI |
InChI=1S/C4H2N2OS/c5-3-4-6(7)1-2-8-4/h1-2H |
InChIキー |
ALCVSOWBZBHQQX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=[N+]1[O-])C#N |
同義語 |
2-Thiazolecarbonitrile, N-oxide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1Z)-buta-1,3-dienyl]benzaldehyde](/img/structure/B568586.png)





